molecular formula C15H25NO4 B13016156 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate

7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate

Cat. No.: B13016156
M. Wt: 283.36 g/mol
InChI Key: BIECPCHJOVRSBC-UHFFFAOYSA-N
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Description

7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a tert-butyl ester with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of automated systems to monitor temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is widely used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in molecular biology and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. These features confer unique reactivity and binding properties, making it particularly useful in specialized applications .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

7-O-tert-butyl 3-O-methyl 7-azaspiro[3.5]nonane-3,7-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-5-11(15)12(17)19-4/h11H,5-10H2,1-4H3

InChI Key

BIECPCHJOVRSBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)OC)CC1

Origin of Product

United States

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